molecular formula C7H14ClNO B12329111 (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

Cat. No.: B12329111
M. Wt: 163.64 g/mol
InChI Key: CNFLTPZHQBRTRQ-UKMDXRBESA-N
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Description

(1R,5S)-3-oxa-9-azabicyclo[331]nonane;hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds can yield bicyclo[3.3.1]nonane derivatives . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including effects on the central nervous system and potential applications in cancer therapy.

  • Molecular Formula : C9H16ClNO3
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 1389264-26-9

The compound features a bicyclic structure with an oxygen heteroatom and a nitrogen atom, which contribute to its unique reactivity and interaction with biological targets.

Research indicates that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly by interacting with receptors in the central nervous system. Its structural analogs have shown significant binding affinity for various receptors, suggesting a potential role as a therapeutic agent in treating neurological disorders.

Case Studies and Research Findings

  • Inhibition of Class I PI3-Kinase Enzymes :
    • A study reported that compounds related to (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for developing anti-cancer therapies as it can impede tumor growth and proliferation .
  • Anticancer Properties :
    • The compound has been explored for its anticancer potential. For instance, derivatives of bicyclic structures have demonstrated efficacy in preclinical models of cancer by inducing apoptosis in malignant cells .
  • Neuropharmacological Effects :
    • In vivo studies have indicated that related bicyclic compounds can influence neurotransmitter release and receptor activation, which may lead to therapeutic effects in conditions such as anxiety and depression .

Data Table: Summary of Biological Activity

Activity TypeCompound/AnalogEffect/OutcomeReference
Enzyme Inhibition(1R,5S)-3-oxa-9-azabicycloInhibition of Class I PI3K
Anticancer ActivityBicyclic DerivativesInduction of apoptosis
NeuropharmacologicalRelated CompoundsModulation of neurotransmitter release

Pharmacokinetics

Pharmacokinetic studies reveal that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications. The compound's solubility and stability profiles suggest it could be formulated effectively for clinical use.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H/t6-,7+;

InChI Key

CNFLTPZHQBRTRQ-UKMDXRBESA-N

Isomeric SMILES

C1C[C@@H]2COC[C@H](C1)N2.Cl

Canonical SMILES

C1CC2COCC(C1)N2.Cl

Origin of Product

United States

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